2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol
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Overview
Description
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol is an organic compound characterized by the presence of a dioxolane ring and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a thiolating agent. One common method is the reaction of the dioxolane derivative with thiourea followed by hydrolysis to yield the desired thiol compound . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting thiol-sensitive pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, influencing biochemical pathways. The dioxolane ring provides structural stability and can enhance the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- 2,2-Dimethyl-1,3-dioxolan-4-one
Uniqueness
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol is unique due to the presence of both a dioxolane ring and a thiol group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wide range of chemical reactions. The thiol group also allows for specific interactions with biological molecules, making it valuable in biochemical and medicinal research .
Properties
CAS No. |
2228795-18-2 |
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Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanethiol |
InChI |
InChI=1S/C7H14O2S/c1-7(2)8-5-6(9-7)3-4-10/h6,10H,3-5H2,1-2H3 |
InChI Key |
ZJDSPHKKVAACOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CCS)C |
Purity |
95 |
Origin of Product |
United States |
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